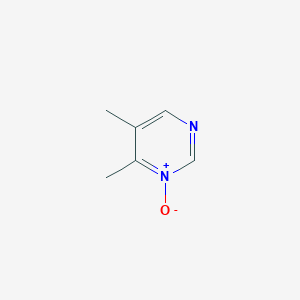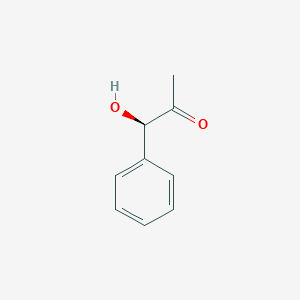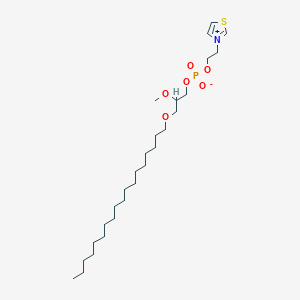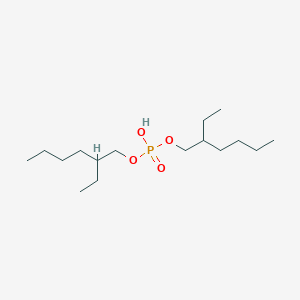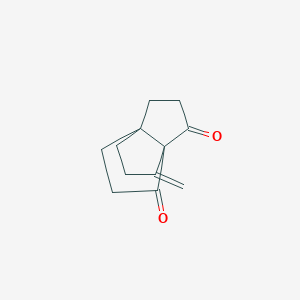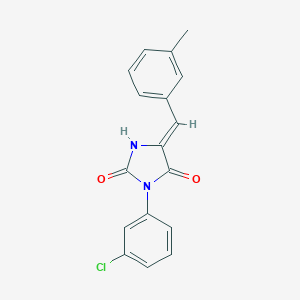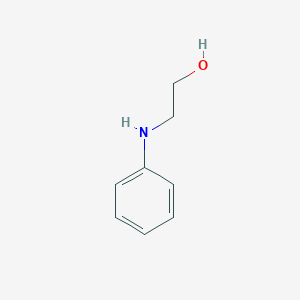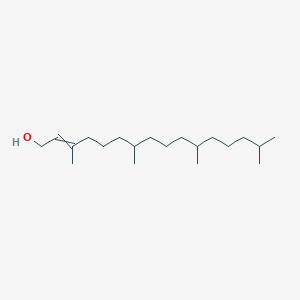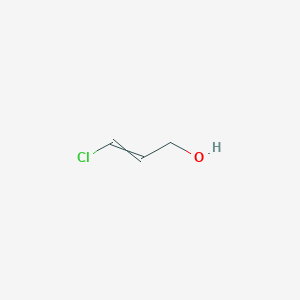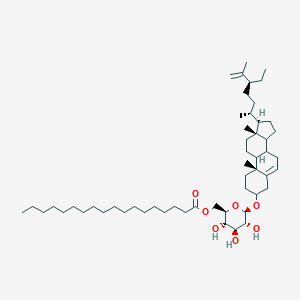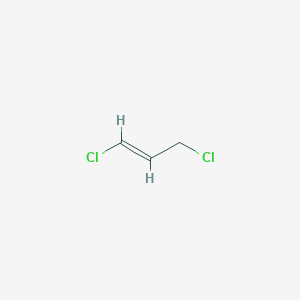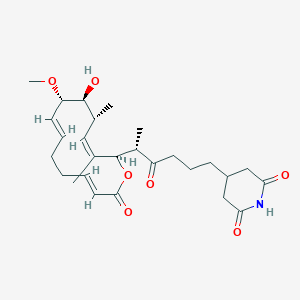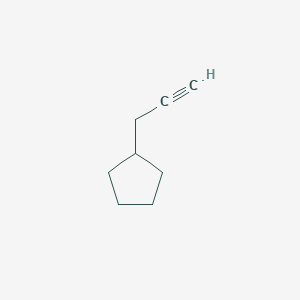
3-Cyclopentyl-1-propyne
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 3-Cyclopentyl-1-propyne often involves catalytic processes utilizing transition metals. For instance, the Rhodium-catalyzed carbonylation of 3-acyloxy-1,4-enynes, derived from alkynes and α,β-unsaturated aldehydes, has been developed for synthesizing functionalized cyclopentenones (Li et al., 2012). Similarly, the synthesis of cyclopenta[b]carbazoles from 1-(pyridin-2-yl)-indoles and diynes showcases the versatility of diynes in cyclization reactions, highlighting the efficiency and broad substrate scope of such processes (Li et al., 2018).
Molecular Structure Analysis
The molecular structure of 3-Cyclopentyl-1-propyne and related compounds is crucial for understanding their reactivity and properties. Transition metal-catalyzed carbocyclization reactions have been extensively studied, revealing insights into the synthesis of five or six-membered heterocyclic compounds. These studies contribute to our understanding of the structural dynamics involved in forming such compounds (Zhang et al., 2012).
Chemical Reactions and Properties
The chemical reactions involving 3-Cyclopentyl-1-propyne derivatives showcase a wide range of transformations, including cycloisomerization and cycloaddition reactions. For example, gold-catalyzed 1,2-acyloxy migration/[3+2] cycloaddition of 1,6-diynes with an ynamide propargyl ester moiety demonstrates the synthesis of functionalized cyclopenta[b]indoles (Liu et al., 2015). These findings underscore the diverse chemical behaviors and potential applications of 3-Cyclopentyl-1-propyne derivatives in organic synthesis.
Physical Properties Analysis
The study of poly[1-(trimethylsilyl)-1-propyne] and related polymers provides insight into the physical properties of compounds structurally similar to 3-Cyclopentyl-1-propyne. These materials are characterized by high molecular weight, good solubility in common solvents, and extremely high gas permeability, highlighting their significance in various industrial applications (Nagai et al., 2001).
Chemical Properties Analysis
The chemical properties of 3-Cyclopentyl-1-propyne derivatives, such as reactivity and stability, are influenced by their molecular structure. Studies on the catalytic isomerization of 1,5-enynes to bicyclo[3.1.0]hexenes reveal the influence of molecular structure on reaction outcomes, demonstrating the complexity and versatility of these compounds in synthetic chemistry (Luzung et al., 2004).
Safety And Hazards
3-Cyclopentyl-1-propyne is classified as highly flammable and harmful if swallowed. It may be fatal if swallowed and enters airways, and it causes serious eye damage . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and keeping away from heat/sparks/open flames/hot surfaces .
Propiedades
IUPAC Name |
prop-2-ynylcyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-2-5-8-6-3-4-7-8/h1,8H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTCAHMANZTRMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334530 | |
| Record name | 3-Cyclopentyl-1-propyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-1-propyne | |
CAS RN |
116279-08-4 | |
| Record name | 3-Cyclopentyl-1-propyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (prop-2-yn-1-yl)cyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




